molecular formula C15H17N2NaO2S B13801292 Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt CAS No. 64058-18-0

Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt

Cat. No.: B13801292
CAS No.: 64058-18-0
M. Wt: 312.4 g/mol
InChI Key: NYRKSNVZVXCRNY-UHFFFAOYSA-M
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Description

Structural Elucidation and Isomeric Considerations of 5-Benzyl-5-Butyl-2-Thiobarbituric Acid Derivatives

The barbiturate core, a pyrimidine trione scaffold, undergoes significant conformational modulation upon substitution at the 5- and 2-positions. In 5-benzyl-5-butyl-2-thiobarbituric acid, the juxtaposition of a benzyl group (aromatic, rigid) and a butyl chain (aliphatic, flexible) at the 5-position introduces steric and electronic asymmetries that dictate ring puckering and substituent orientation.

Positional Effects of Benzyl and Butyl Substituents on Barbiturate Ring Conformation

The barbiturate ring adopts a boat-like conformation in most 5,5-disubstituted derivatives due to steric clashes between the substituents. In this compound, the benzyl group’s planar geometry and π-electron system create localized rigidity, while the butyl chain’s rotational freedom allows for adaptive positioning to minimize steric strain. Comparative analysis with the 5-allyl-5-benzyl analog (PubChem CID 23715945) reveals that replacing the allyl group with a butyl chain increases the substituent’s van der Waals volume, exacerbating nonbonded interactions and favoring a more pronounced boat conformation.

Table 1: Substituent Effects on Barbiturate Ring Geometry
Substituent at C5 Volume (ų) Conformational Impact
Benzyl 98.2 Rigid, planar
Butyl 85.7 Flexible, adaptive
Allyl* 72.4 Moderately rigid

*Data inferred from PubChem CID 23715945.

The sodium counterion further stabilizes the thiolate form at C2, indirectly influencing ring strain by modulating electron density. Nuclear Overhauser effect (NOE) spectroscopy studies of analogous compounds suggest that the benzyl group’s ortho-hydrogens exhibit through-space coupling with the butyl chain’s terminal methyl group, indicative of a folded conformation in solution.

Stereoelectronic Impacts of Thione Substitution at C2 Position

Replacing the carbonyl oxygen at C2 with a thione group (S−) alters the barbiturate ring’s electronic profile. Sulfur’s lower electronegativity (χ = 2.58) compared to oxygen (χ = 3.44) reduces inductive electron withdrawal, while its larger atomic radius (1.04 Å vs. 0.66 Å) increases bond length (C=S: ~1.61 Å vs. C=O: ~1.22 Å). These changes disrupt the resonance equilibrium within the pyrimidine trione system, localizing electron density at the thione group and reducing conjugation across the ring.

Table 2: Electronic Parameters of C2 Substitution
Group Electronegativity (χ) Bond Length (Å) Resonance Contribution
O− 3.44 1.22 High
S− 2.58 1.61 Moderate

The thione’s polarizable π-system enhances susceptibility to electrophilic attack at C2, a property exploited in thiobarbiturate reactivity. Density functional theory (DFT) calculations on the parent compound (CID 3033308) demonstrate a 12% reduction in aromaticity compared to oxo-barbiturates, as quantified by the harmonic oscillator model of aromaticity (HOMA) index. This loss of aromatic stabilization is counterbalanced by increased solvation energy due to the sodium ion’s electrostatic interactions with the thiolate, as evidenced by the compound’s solubility in polar aprotic solvents.

The sodium ion’s coordination to the thiolate sulfur creates a contact ion pair, further polarizing the C2–S bond and altering the ring’s dipole moment. This effect is quantified in the compound’s computed dipole moment (6.8 D), which exceeds that of neutral barbituric acid derivatives by approximately 2.3 D.

Properties

CAS No.

64058-18-0

Molecular Formula

C15H17N2NaO2S

Molecular Weight

312.4 g/mol

IUPAC Name

sodium;5-benzyl-5-butyl-4,6-dioxo-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C15H18N2O2S.Na/c1-2-3-9-15(10-11-7-5-4-6-8-11)12(18)16-14(20)17-13(15)19;/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1

InChI Key

NYRKSNVZVXCRNY-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 5-Benzyl-5-Butyl-2-Thiobarbituric Acid

The preparation involves alkylation of the sodium salt of 2-thiobarbituric acid with benzyl and butyl halides:

  • Step 1: Synthesis of sodium salt of 2-thiobarbituric acid by neutralization of 2-thiobarbituric acid with sodium hydroxide.
  • Step 2: Sequential or simultaneous alkylation at the 5-position with benzyl bromide and butyl bromide under controlled conditions.

This method is supported by experimental evidence where the sodium salt of 5-ethyl-2-thiobarbituric acid was reacted with benzyl bromide to yield the 2-benzylthio derivative, confirming the feasibility of alkylation at the 5-position with benzyl groups.

Rearrangement and Stability Considerations

Studies have shown that 5,5-dialkyl-2-thiobarbituric acids containing primary alkyl groups (such as butyl) and benzyl groups are stable under acidic conditions, such as treatment with sulfuric acid, which is important for purification and isolation steps.

Alternative Synthetic Routes

  • Condensation Reactions: While direct alkylation is common, condensation of barbituric acid derivatives with aldehydes or other electrophiles under catalytic conditions (e.g., using Bi2O3 nanocatalysts or microwave irradiation) has been reported for related barbituric acid derivatives, though specific data for 5-benzyl-5-butyl-2-thiobarbituric acid is limited.

  • Use of Catalysts: Catalysts such as Bi2O3 nanoparticles have been employed for synthesizing 5-arylidene barbituric acid derivatives, which could be adapted for thiobarbituric acid analogs, potentially improving yields and reaction times.

Reaction Conditions and Optimization

Parameter Typical Conditions for Alkylation of 2-Thiobarbituric Acid Sodium Salt
Solvent Aqueous or polar aprotic solvents (e.g., DMF, DMSO)
Temperature Room temperature to mild heating (25–80°C)
Alkylating Agents Benzyl bromide, butyl bromide
Base Sodium hydroxide (to form sodium salt)
Reaction Time Several hours to overnight, depending on conditions
Purification Acidification and filtration, washing with water

Mechanistic Insights and Research Findings

  • Alkylation Mechanism: The sodium salt of 2-thiobarbituric acid acts as a nucleophile at the 5-position, attacking alkyl halides to form the substituted product.

  • Isomerization: Some studies indicate possible rearrangements during alkylation, especially with branched alkyl groups, but primary alkyl and benzyl substituents are generally stable.

  • Catalyst Effects: Recent research highlights the use of nanocatalysts and solvent-free methods to enhance reaction efficiency for barbituric acid derivatives, which could be applied to thiobarbituric acid derivatives.

Summary Table of Preparation Methods

Method Description Advantages Limitations Reference
Alkylation of Sodium Salt Reaction of sodium salt of 2-thiobarbituric acid with benzyl and butyl bromides Direct, straightforward synthesis Requires careful control of conditions to avoid side reactions
Condensation with Aldehydes Catalyzed condensation with aldehydes (e.g., benzaldehyde derivatives) Mild conditions, catalyst options Less common for 5,5-disubstituted thiobarbiturics
Catalyst-Assisted Synthesis Use of Bi2O3 nanocatalysts or microwave irradiation Enhanced reaction rates, greener Limited data on thiobarbituric acid derivatives

Chemical Reactions Analysis

Types of Reactions: Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of barbituric acid derivatives often involves multi-component reactions (MCR) that yield compounds with significant biological activity. For instance, the sodium salt can be synthesized through reactions involving barbituric acid and various thiols or alkylating agents under specific conditions. This process often utilizes catalysts to enhance yield and purity.

Table 1: Synthesis Techniques for Barbituric Acid Derivatives

Synthesis MethodDescriptionYield (%)
One-Pot MCRCombines multiple reactants in a single reaction92-98
Microwave-Assisted SynthesisUtilizes microwave irradiation for efficient reactionsUp to 99
Ionic Liquid CatalysisEmploys ionic liquids as catalysts for enhanced yields94-97

Biological Activities

The biological activities of barbituric acid derivatives are extensive, particularly in the realms of pharmacology and medicinal chemistry. Notable activities include:

  • Antimicrobial Properties : Some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antitumor Effects : Certain compounds have shown efficacy against cancer cell lines such as MCF-7, indicating potential use in cancer therapy .
  • Sedative and Hypnotic Effects : As with traditional barbiturates, these derivatives can act as central nervous system depressants, providing sedative effects useful in anesthesia .

Table 2: Biological Activities of Barbituric Acid Derivatives

Activity TypeSpecific EffectsReferences
AntimicrobialEffective against various bacteria and fungi
AntitumorInhibits growth of cancer cells (e.g., MCF-7)
SedativeInduces sedation and hypnosis
AnticonvulsantPotential use in seizure management

Pharmaceutical Applications

Barbituric acid derivatives are widely used in pharmaceuticals due to their diverse biological activities:

  • Anesthetics : Compounds derived from barbituric acid are utilized as anesthetics due to their ability to depress the central nervous system.
  • Antispasmodics : These derivatives can also serve as antispasmodics, providing relief from muscle spasms.
  • Anticonvulsants : Certain derivatives are effective in managing seizures .

Case Studies

Several case studies highlight the applications of barbituric acid derivatives:

  • Antitumor Efficacy : A study demonstrated that a specific derivative showed a remarkable reduction in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Research indicated that a series of synthesized thio-barbiturates exhibited potent antimicrobial activity against several pathogenic strains, supporting their use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may enhance the binding of inhibitory neurotransmitters to their receptors, thereby exerting sedative or anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 5-positions and the presence of sulfur define key differences among barbiturates. Below is a comparative analysis:

Compound 5-Substituents 2-Position Sodium Salt Water Solubility Lipid Solubility pKa
5-Benzyl-5-butyl-2-thio- (target) Benzyl, butyl S (thio) Yes High (inferred) Moderate (aromatic + aliphatic) ~7.5 (estimated)
Thiopental sodium Ethyl, 1-methylbutyl S (thio) Yes High High 7.6
Secobarbital sodium Allyl, 1-methylbutyl O (oxy) Yes High Moderate 7.9
5-Butyl barbituric acid Butyl O (oxy) No Low Low 8.1
5-Ethyl-5-(p-tolyl)-2-thio- Ethyl, p-tolyl (aromatic) S (thio) No Low High ~7.3

Key Observations:

  • However, the butyl group may increase lipid solubility, favoring tissue distribution .
  • Thio vs. Oxy : Thiobarbiturates (e.g., thiopental) exhibit faster onset and shorter duration than oxybarbiturates (e.g., secobarbital) due to increased lipid solubility and quicker redistribution from the CNS .
  • Sodium Salt: Sodium salts (target, thiopental, secobarbital) have higher water solubility, enabling intravenous administration, whereas non-ionic forms (5-butyl barbituric acid) are poorly soluble .

Pharmacological Activity

GABA Receptor Interaction

Barbiturates enhance GABAergic neurotransmission by potentiating GABA binding to GABAA receptors. Structural features determine whether a compound acts as an anesthetic or convulsant :

  • Anesthetic Barbiturates (e.g., thiopental, secobarbital): Long aliphatic chains or branched substituents (e.g., 1-methylbutyl) correlate with sedative-hypnotic effects. The target compound’s benzyl/butyl groups likely place it in this category.
  • Convulsant Barbiturates : Smaller substituents (e.g., 3M2B, CHEB) induce convulsions. The benzyl group’s bulkiness in the target compound likely prevents this activity .
Duration of Action
  • Ultra-Short Acting (thiopental): Sulfur and branched 5-substituents promote rapid redistribution from the brain to adipose tissue .
  • Short-Acting (secobarbital): Allyl groups facilitate faster hepatic metabolism .
  • Target Compound : The benzyl group may slow metabolism (due to aromatic stability), while the butyl group could prolong action via increased lipid solubility. Direct data are needed to confirm this hypothesis.

Research Findings and Data Gaps

  • : A study comparing barbiturate potencies found that small structural changes (e.g., allyl vs. benzyl) significantly alter activity. The target compound’s benzyl group may enhance receptor affinity compared to secobarbital’s allyl group .
  • : The sodium salt form increases solubility, but the benzyl group’s electron-withdrawing effects may lower pKa, favoring ionization and reducing CNS penetration compared to thiopental .

Q & A

Q. What are the standard methodologies for synthesizing 5,5-disubstituted 2-thiobarbituric acid derivatives, and how do reaction conditions influence yield and purity?

Synthesis of 5-benzyl-5-butyl-2-thio-barbituric acid sodium salt typically involves condensation reactions of substituted benzyl and butyl groups with thiobarbituric acid. Key steps include controlling pH (basic conditions to stabilize sodium salts) and optimizing reaction time/temperature to avoid side products like hydrolyzed derivatives. Purity can be enhanced via recrystallization or chromatography, with ≥97.0% purity achievable using protocols similar to those for related thiobarbiturates .

Q. How can researchers characterize the structural and thermal stability of this compound?

Structural confirmation requires single-crystal X-ray diffraction to resolve the sodium coordination and hydrogen-bonding networks. FT-IR identifies thiocarbonyl (C=S) and barbiturate ring vibrations (~1700 cm⁻¹ for C=O, ~1200 cm⁻¹ for C=S). Thermogravimetric analysis (TGA) reveals stability up to ~100°C, with decomposition patterns matching substituted thiobarbiturates .

Q. What experimental strategies address solubility challenges during in vitro studies?

The sodium salt form improves aqueous solubility, but precipitation can occur at neutral or acidic pH due to free acid formation. Buffered solutions (pH 8–10) using sodium phosphate or borate are recommended. Co-solvents like DMSO (≤5% v/v) enhance solubility without disrupting supramolecular interactions .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing and reactivity?

The 2-thiobarbiturate anion forms ADA/DDA hydrogen-bonding motifs (A = acceptor, D = donor), creating infinite chains or sheets. These interactions stabilize polymorphs and affect reactivity—e.g., keto-enol tautomerism shifts under varying solvents, altering nucleophilic sites for multicomponent reactions. X-ray studies of analogous compounds show non-canonical packing due to benzyl/butyl steric effects .

Q. What contradictions exist in reported ionization constants (pKa) for thiobarbiturates, and how can they be resolved experimentally?

Discrepancies in pKa values arise from electrode interactions (e.g., Ag/AgCl electrodes interacting with barbiturate ions) and buffer composition. A validated approach involves potentiometric titration with ionic strength adjustment (e.g., 0.15 M NaCl) and cross-validation using UV-spectrophotometric methods. For 5,5-diethyl derivatives, pKa varies with temperature as ΔpKa/ΔT ≈ -0.005 K⁻¹ .

Q. How does the substitution pattern (benzyl/butyl) affect the compound’s pharmacological activity compared to other 2-thiobarbiturates?

The benzyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration, while the butyl chain may reduce metabolic degradation. In vitro receptor-binding assays (e.g., GABA_A receptor modulation) and molecular docking simulations can compare activity with analogs like thiamylal or pentobarbital. Structural differences in sodium coordination sites may alter binding kinetics .

Q. What role does this compound play in multicomponent reactions (MCRs) for synthesizing heterocyclic frameworks?

As a bis-electrophile, the thiobarbiturate core reacts with aldehydes and amines in Hantzsch-like MCRs , forming pyridine or indole hybrids. The 2-thio group increases nucleophilicity, enabling regioselective C-S bond formation. Recent studies highlight its utility in synthesizing antimicrobial or antitumor scaffolds .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., pKa variability), use multivariate regression to isolate variables like ionic strength or electrode type .
  • Advanced Characterization : Combine powder XRD with solid-state NMR to resolve polymorphism, critical for reproducibility in formulation studies .
  • Ethical Compliance : Sodium salts of barbiturates are DEA Schedule III controlled substances; ensure compliance with local regulations during procurement and handling .

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